1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with an acetyl group and a trifluoromethyl-pyridine moiety.
Preparation Methods
The synthesis of 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves several synthetic routes. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach involves the Ugi reaction, which is a multicomponent reaction that combines an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone to form the desired piperazine derivative .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted piperazine derivatives .
Scientific Research Applications
1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with proteins, influencing their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:
1-Acetyl-4-(4-{4-[(2-Ethoxyphenyl)Thio]-3-Nitrophenyl}Pyridin-2-Yl)piperazine: This compound also contains a piperazine ring and a pyridine moiety but differs in the substituents attached to the pyridine ring.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: This compound has a similar trifluoromethyl-pyridine structure but includes additional substituents that modify its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives .
Properties
Molecular Formula |
C12H14F3N3O |
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Molecular Weight |
273.25 g/mol |
IUPAC Name |
1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H14F3N3O/c1-9(19)17-4-6-18(7-5-17)11-3-2-10(8-16-11)12(13,14)15/h2-3,8H,4-7H2,1H3 |
InChI Key |
KIJSDNVYUXPIFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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